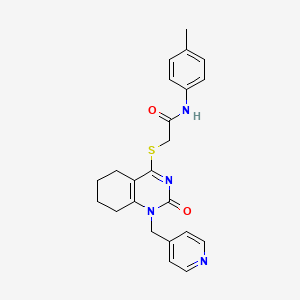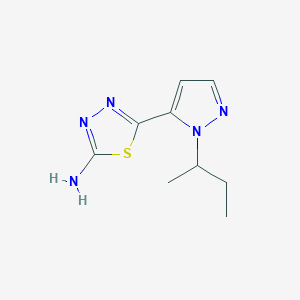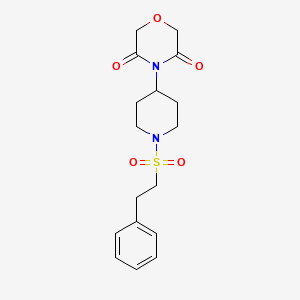![molecular formula C8H7ClN2 B2730940 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 201537-87-3](/img/structure/B2730940.png)
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of organic chemistry . It is also known as "3-Picolyl chloride hydrochloride" .
Synthesis Analysis
The synthesis of “this compound” involves several steps :
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6ClN . The molecular weight is 164.03 g/mol . The exact mass is 162.995555 g/mol .
Physical And Chemical Properties Analysis
“this compound” is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . The melting point is 137-143 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are involved in various synthesis and reactivity studies. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been prepared through modifications of Madelung- and Fischer-syntheses of indoles. These derivatives show reactivity with various electrophiles and undergo transformations such as nitration, bromination, and iodination, predominantly at the 3-position (Herbert & Wibberley, 1969). Additionally, they can react with Mannich bases and aldehydes to form distinct derivatives.
Building Blocks for Heterocyclic Compounds
Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks for synthesizing substituted 7-azaindole derivatives. These derivatives are obtained through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Structural and Reactivity Analysis
Derivatives like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been synthesized and characterized through various techniques, including X-ray diffraction and NMR. These studies provide insights into the molecule's structure, stability, and reactivity, including its potential for non-linear optics applications (Murthy et al., 2017).
Catalysis in Organic Synthesis
Half-sandwich complexes involving derivatives of (2-chloromethyl)pyridine have been synthesized and studied for their role in catalyzing the transfer hydrogenation of ketones and the oxidation of alcohols. These studies contribute to the development of novel catalysts in organic synthesis (Prakash et al., 2012).
Antibacterial Activity
Some synthesized compounds based on 1H-pyrrolo[2,3-b]pyridine have been screened for antibacterial properties, indicating potential applications in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Safety and Hazards
Exposure to “3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is harmful if swallowed, inhaled, or absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYZWYAOVLGLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one](/img/structure/B2730859.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2730863.png)

![N-(4-cyanooxan-4-yl)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide](/img/structure/B2730869.png)
![1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2730871.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2730872.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)
![7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2730878.png)
![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)
